Tert-butyl 3-bromo-4-cyanoindole-1-carboxylate
Description
Tert-butyl 3-bromo-4-cyanoindole-1-carboxylate is a substituted indole derivative featuring a tert-butyl carbamate group at the 1-position, a bromine atom at the 3-position, and a cyano group at the 4-position of the indole scaffold. This compound belongs to a broader class of tert-butyl-protected heterocycles widely utilized in medicinal chemistry and organic synthesis. The bromine and cyano substituents confer distinct electronic and steric properties, making it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic substitutions .
Properties
IUPAC Name |
tert-butyl 3-bromo-4-cyanoindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-14(2,3)19-13(18)17-8-10(15)12-9(7-16)5-4-6-11(12)17/h4-6,8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISABQECNMWXDIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-4-cyanoindole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of an indole derivative followed by the introduction of a cyano group and the esterification of the carboxylate group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and cyanating agents like copper(I) cyanide (CuCN). The esterification step can be achieved using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-bromo-4-cyanoindole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The indole core can be oxidized to form different functional groups, such as aldehydes or ketones, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, DMF), and bases (e.g., potassium carbonate, K2CO3).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran, THF).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Formation of substituted indole derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of aldehyde or ketone derivatives.
Scientific Research Applications
Tert-butyl 3-bromo-4-cyanoindole-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and antiviral properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-4-cyanoindole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyano and bromine groups can influence its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and safety profile.
Comparison with Similar Compounds
Table 1: Comparison of Tert-butyl Indole Carboxylate Derivatives
*Calculated based on standard atomic masses.
Biological Activity
Tert-butyl 3-bromo-4-cyanoindole-1-carboxylate is a synthetic compound belonging to the indole family, notable for its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, structural comparisons, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a molecular formula of CHBrNO and a molecular weight of approximately 296.16 g/mol. The presence of a tert-butyl ester , bromine at the 3-position, and a cyano group at the 4-position enhances its reactivity and solubility in organic solvents, making it an important intermediate in medicinal chemistry.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to:
- Anticancer Properties : Compounds with indole structures are frequently associated with anticancer activities. The cyano group may facilitate interactions with biological targets through hydrogen bonding or dipole interactions, enhancing its efficacy against various cancer cell lines.
- Inhibition of Cytochrome P450 Enzymes : This compound has shown inhibitory effects on certain cytochrome P450 enzymes, which play a critical role in drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially enhancing their therapeutic effects.
- Antimicrobial and Anti-inflammatory Effects : Similar indole derivatives have been documented to exhibit antimicrobial and anti-inflammatory activities, suggesting that this compound may possess these properties as well.
Comparative Analysis with Related Compounds
To better understand the unique attributes of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Tert-butyl 3-bromo-5-cyanoindole-1-carboxylate | Bromine at position 3, cyano at position 5 | Different position of cyano group affects reactivity |
| Tert-butyl 3-chloro-4-cyanoindole-1-carboxylate | Chlorine instead of bromine | Chlorine's smaller size may influence electronic properties |
| Tert-butyl 3-fluoro-4-cyanoindole-1-carboxylate | Fluorine instead of bromine | Fluorine's electronegativity alters interaction dynamics |
| Tert-butyl 3-bromo-4-formylindole-1-carboxylate | Formyl group instead of cyano | Changes in reactivity due to different functional groups |
This table illustrates how variations in halogenation and functional groups can impact the chemical reactivity and biological activity of related indole compounds.
Case Studies and Research Findings
Research studies have demonstrated the biological activity of this compound in various contexts:
- Anticancer Activity : In vivo studies using human tumor xenograft models have shown that indole derivatives exhibit significant activity against several cancer types, including glioblastoma and breast cancer. The specific mechanisms often involve inhibition of key signaling pathways associated with tumor growth and metastasis.
- Cytochrome P450 Inhibition : A study indicated that this compound inhibits CYP2D6 and CYP3A4 enzymes, which are crucial for the metabolism of many therapeutic agents. This inhibition could lead to increased bioavailability of co-administered drugs, thereby enhancing their therapeutic outcomes.
- Structure-Based Drug Design : Investigations into structure-activity relationships (SAR) have revealed that modifications to the indole scaffold can lead to improved potency against specific biological targets. For instance, altering the position or nature of substituents has been shown to enhance binding affinity and selectivity towards cancer-related kinases.
Q & A
Q. What intermediates form during acidic/basic degradation, and how are they characterized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
